molecular formula C11H11BrN2S2 B13857980 Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate

Methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate

Cat. No.: B13857980
M. Wt: 315.3 g/mol
InChI Key: CSBVYUFFKAVSAH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo Brassinin typically involves the bromination of brassinin. One common method involves the reaction of brassinin with bromine in dichloromethane/methanol (9:1) to yield 5-Bromo Brassinin . The reaction conditions are carefully controlled to ensure the selective bromination at the 5-position of the indole ring.

Industrial Production Methods

While specific industrial production methods for 5-Bromo Brassinin are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves scaling up the bromination reaction while maintaining stringent control over reaction conditions to ensure product purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo Brassinin undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 5-Bromo Brassinin with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Bromo Brassinin

5-Bromo Brassinin stands out due to its enhanced biological activity compared to its non-brominated counterpart. Additionally, its ability to inhibit IDO makes it a unique and promising candidate for anticancer therapy .

Properties

Molecular Formula

C11H11BrN2S2

Molecular Weight

315.3 g/mol

IUPAC Name

methyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamodithioate

InChI

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-7-5-13-10-3-2-8(12)4-9(7)10/h2-5,13H,6H2,1H3,(H,14,15)

InChI Key

CSBVYUFFKAVSAH-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)NCC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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